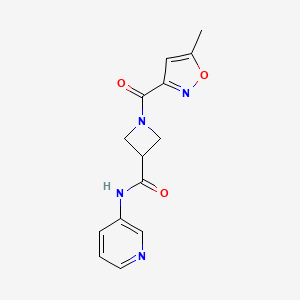
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tert-butyl protected amino acid derivatives often involves complex synthetic routes designed to introduce specific functional groups while protecting others. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, a boronic acid analog of aspartic acid, was achieved through alkylation and selective cleavage steps, demonstrating the intricate steps involved in synthesizing such molecules (Hsiao*, 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is typically determined using techniques such as X-ray diffraction analysis. For instance, the molecular and crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was established, highlighting the importance of structural analysis in understanding the properties and reactivity of such compounds (Shestopalov et al., 2003).
Scientific Research Applications
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis involved coupling with specific intermediates to achieve high enantiomeric excess and overall yield (Pajouhesh et al., 2000).
Synthesis of Congested 2-Aminobenzylamines
Another application is in the synthesis of highly congested 2-aminobenzylamines and tetrahydro-2-oxoquinazolines, achieved through base-catalyzed ring transformation of related compounds (Farhanullah et al., 2009).
Synthesis of Carboxylic Acid Derivatives
It's also been used in the synthesis of planar chiral carboxylic acid derivatives, which are explored for their potential in medicinal organometallic chemistry (Patra et al., 2012).
Catalytic Applications
The compound finds use in catalytic applications, like in the N-tert-butoxycarbonylation of amines, demonstrating the efficiency and environmental benefits of this approach (Heydari et al., 2007).
Fluorescence Tuning
Additionally, it's involved in the tuning of fluorescence by controlling the secondary structure of amino acid-based poly(N-propargylamides) with pendant pyrene groups. This demonstrates its utility in developing materials with specific optical properties (Zhao et al., 2004).
Pharmaceutical Synthesis
In pharmaceutical synthesis, it's used in the preparation of beta-amino acid pharmacophores and other biologically active compounds (Kubryk & Hansen, 2006).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-8-10(11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQDIGOZRCSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)
![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)
![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)


![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)


